(2-(2-Bromoethyl)phenyl)boronic acid
Overview
Description
“(2-(2-Bromoethyl)phenyl)boronic acid” is a boronic acid derivative that is widely used in organic synthesis for carbon-carbon bond formation . It can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen .
Synthesis Analysis
In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 . The phenol, pentafluorophenylboronic acid, diphenylphoshinic acid, α,β-unsaturated ketone, and heptane are added to the tube under argon .Molecular Structure Analysis
The molecular formula of “(2-(2-Bromoethyl)phenyl)boronic acid” is C8H10BBrO2. It has a molecular weight of 228.879 Da .Chemical Reactions Analysis
“(2-(2-Bromoethyl)phenyl)boronic acid” is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also be used to synthesize boronic acid-functionalized benzyl viologen .Physical And Chemical Properties Analysis
“(2-(2-Bromoethyl)phenyl)boronic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 359.9±44.0 °C at 760 mmHg, and a flash point of 171.4±28.4 °C .Scientific Research Applications
Gene Delivery Systems
Boronic acid derivatives, such as phenylboronic acid-modified polyethylenimine (PEI), have been utilized to enhance gene delivery efficiency. The incorporation of boronic acid groups into PEI improves DNA condensation and facilitates cell uptake through interaction with cell ligands, resulting in significantly enhanced gene delivery capabilities (Qi Peng et al., 2010).
Optical Modulation and Sensing Applications
Phenyl boronic acids have been studied for their ability to bind with saccharides, demonstrating potential in saccharide recognition. They can also anchor hydrophilic polymer backbones to hydrophobic surfaces like carbon nanotubes, indicating their versatility in creating sensitive and selective sensors for biological molecules (B. Mu et al., 2012).
Pharmaceutical Agents
Boronic acid compounds have found applications in developing enzyme inhibitors, cancer therapy agents, and antibody mimics due to their unique structural features. These compounds show promise in recognizing biologically important saccharides, underlining their potential in medicinal chemistry (Wen-qian Yang et al., 2003).
Biomedical Applications
Boronic acid-containing polymers are valuable in treating diseases such as HIV, obesity, diabetes, and cancer. Despite being underutilized compared to other functional polymers, their unique reactivity and solubility offer significant advantages in developing new biomaterials for biomedical applications (J. Cambre & B. Sumerlin, 2011).
Chemosensors for Carbohydrates
Boronic acid-based fluorescent chemosensors have been developed to detect carbohydrates, demonstrating the ability to selectively recognize and signal the presence of saccharides in various environments. This application highlights the role of boronic acids in monitoring biologically relevant molecules and their potential in industrial and medicinal contexts (S. Huang et al., 2012).
Safety And Hazards
Future Directions
“(2-(2-Bromoethyl)phenyl)boronic acid” catalyzes the formation of amide bonds from amines and carboxylic acids. It is used to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
properties
IUPAC Name |
[2-(2-bromoethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPVXKZTNMWBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCBr)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657135 | |
Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Bromoethyl)phenyl)boronic acid | |
CAS RN |
850568-82-0 | |
Record name | B-[2-(2-Bromoethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(2-Bromoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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